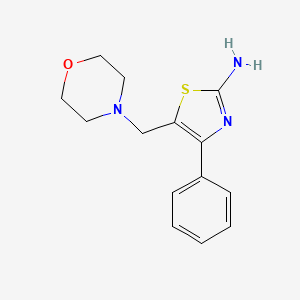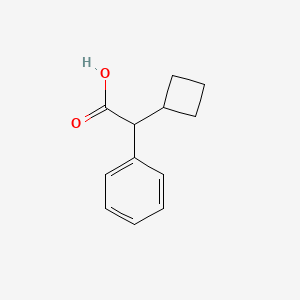![molecular formula C11H19N3S B7842499 4-Methyl-5-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B7842499.png)
4-Methyl-5-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-5-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiazole ring, a methyl group, and a piperidine moiety, making it a versatile molecule for scientific research and industrial use.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine typically involves multiple steps, starting with the formation of the thiazole ring. One common synthetic route includes the reaction of 4-methylpiperidine with a suitable thiazole precursor under controlled conditions. The reaction conditions often require the use of a strong base, such as sodium hydride, and a suitable solvent, such as dimethylformamide (DMF).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the need for efficient purification techniques to obtain a high-purity final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can produce amines or other reduced forms of the compound.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its thiazole ring and piperidine moiety make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its structural features allow it to interact with various biological targets.
Medicine: This compound has potential medicinal applications, including the development of new drugs. Its ability to modulate biological processes makes it a candidate for therapeutic use in treating diseases.
Industry: In industry, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 4-Methyl-5-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding its mechanism of action is crucial for its application in medicine and research.
Comparison with Similar Compounds
4-Methylpiperidine: A simpler compound lacking the thiazole ring.
Thiazole derivatives: Compounds with similar thiazole structures but different substituents.
Piperidine derivatives: Compounds containing piperidine rings with various functional groups.
Uniqueness: 4-Methyl-5-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine is unique due to its combination of a thiazole ring and a piperidine moiety, which provides it with distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and reactivity make it a valuable compound for research and development.
Properties
IUPAC Name |
4-methyl-5-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3S/c1-8-3-5-14(6-4-8)7-10-9(2)13-11(12)15-10/h8H,3-7H2,1-2H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNZBOZRJHLVHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(N=C(S2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(4-Ethylanilino)-2-oxoethyl]sulfonylbutanoic acid](/img/structure/B7842429.png)
![N-[6-[2-(2-hydroxyethoxy)ethylamino]pyridin-3-yl]-2-methoxybenzamide](/img/structure/B7842440.png)

![4-[2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]ethoxy]benzoic acid](/img/structure/B7842453.png)


![{1-[(3-Methylphenyl)sulfonyl]piperidin-3-yl}acetic acid](/img/structure/B7842492.png)

![5-[(4-Methylpiperazin-1-yl)methyl]-4-thiophen-2-yl-1,3-thiazol-2-amine](/img/structure/B7842507.png)


![3-[(4-Methylpiperidin-1-yl)sulfonyl]phenol](/img/structure/B7842524.png)
![3-[[4-[(E)-2-pyridin-4-ylethenyl]phenoxy]methyl]benzoic acid](/img/structure/B7842534.png)
